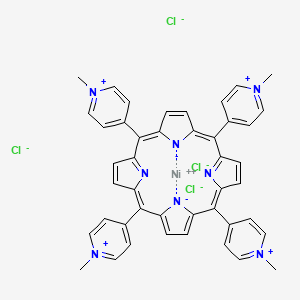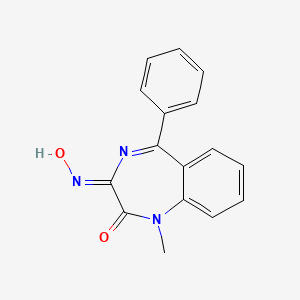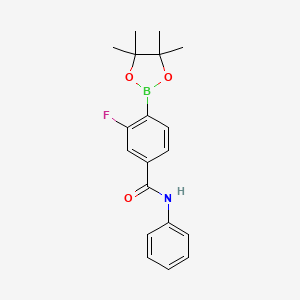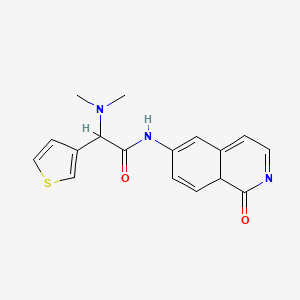
CID 156593979
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “CID 156593979” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI). This compound’s detailed chemical structure, properties, and associated data can be accessed through its unique identifier, this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 156593979 usually involve large-scale chemical synthesis in specialized reactors. These methods are designed to optimize yield, purity, and cost-effectiveness. The process may include steps such as solvent extraction, crystallization, and purification using techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
CID 156593979 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
CID 156593979 has a wide range of scientific research applications, including:
Biology: The compound may be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: this compound could be investigated for its potential therapeutic effects, including its role as a drug candidate or a pharmacological tool.
Industry: The compound may be utilized in the production of specialty chemicals, materials, and other industrial products.
Wirkmechanismus
The mechanism of action of CID 156593979 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The exact molecular targets and pathways involved may include enzymes, receptors, and signaling molecules, which mediate the compound’s effects at the cellular and molecular levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 156593979 can be identified using structural similarity searches in databases like PubChem. These compounds may share common structural features and functional groups, leading to similar chemical and biological properties.
Uniqueness
This compound may possess unique properties that distinguish it from other similar compounds. These properties could include specific reactivity, selectivity, or biological activity, making it valuable for particular applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields Its preparation methods, chemical reactions, and applications highlight its importance as a valuable chemical entity
Eigenschaften
Molekularformel |
C7H10CaNaO5 |
|---|---|
Molekulargewicht |
237.22 g/mol |
InChI |
InChI=1S/C4H4O4.C3H6O.Ca.Na/c5-3(6)1-2-4(7)8;1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3;;/b2-1-;;; |
InChI-Schlüssel |
GCQZEEIKCMJZOU-GRHBHMESSA-N |
Isomerische SMILES |
COC=C.C(=C\C(=O)O)\C(=O)O.[Na].[Ca] |
Kanonische SMILES |
COC=C.C(=CC(=O)O)C(=O)O.[Na].[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B12339838.png)


![methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12339857.png)
![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)

![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)



![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)

